molecular formula C40H43N7O7S B12509256 N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

Cat. No.: B12509256
M. Wt: 765.9 g/mol
InChI Key: UAUIUKWPKRJZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

ABT-450 has several scientific research applications, including:

Mechanism of Action

ABT-450 exerts its effects by inhibiting the non-structural 3/4A serine protease of the hepatitis C virus. This protease is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By inhibiting this protease, ABT-450 prevents the replication and assembly of the virus . The molecular targets involved include the non-structural proteins 3 and 4A, which are essential for the viral life cycle .

Biological Activity

N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide, commonly referred to by its molecular identifier or as a derivative of Paritaprevir (ABT-450), is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound's structure can be summarized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC40H43N7O7S
Molecular Weight765.9 g/mol
IUPAC NameThis compound

N-cyclopropylsulfonyl derivatives have been primarily studied for their role as inhibitors of viral proteases, particularly in the context of hepatitis C virus (HCV) and SARS-CoV-2 infections. The compound exhibits high binding affinity to the main protease (MPP) of SARS-CoV-2, which is crucial for viral replication.

Inhibition Studies

Research indicates that this compound has a negative binding energy of approximately -10.9 kcal/mol when interacting with the MPP of SARS-CoV-2, suggesting a strong affinity that could inhibit viral activity effectively . Comparative studies with other known inhibitors like Paritaprevir and Glecaprevir show that N-cyclopropylsulfonyl derivatives maintain competitive binding characteristics.

Pharmacokinetics

Pharmacokinetic evaluations have demonstrated favorable absorption and distribution profiles for this compound. The studies include assessments of gastrointestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism .

Case Studies

  • HCV Treatment : In clinical trials involving HCV patients, compounds similar to N-cyclopropylsulfonyl have shown improved therapeutic outcomes compared to standard treatments .
  • SARS-CoV-2 Inhibition : In silico studies have highlighted the potential of this compound as a therapeutic agent against COVID-19 by effectively inhibiting the MPP, thus preventing viral replication .

Binding Affinity

The binding affinity data for various protease inhibitors against SARS-CoV-2 MPP are summarized in the table below:

InhibitorBinding Energy (kcal/mol)
N-cyclopropylsulfonyl-10.9
Glecaprevir-9.3
Nelfinavir-8.7
Lopinavir-8.4

Molecular Docking Studies

Molecular docking studies have elucidated critical amino acid interactions that facilitate binding to the MPP of SARS-CoV-2. Key residues identified include T25, H41, and R188 among others . These interactions are essential for understanding how modifications to the chemical structure can enhance efficacy.

Properties

Molecular Formula

C40H43N7O7S

Molecular Weight

765.9 g/mol

IUPAC Name

N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

InChI

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)

InChI Key

UAUIUKWPKRJZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8

Origin of Product

United States

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